molecular formula C22H14BrN3O3 B243114 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B243114
M. Wt: 448.3 g/mol
InChI Key: ZYMRYDVRRRCPJF-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 4-bromoaniline and 4-nitrobenzaldehyde.

    Condensation Reaction: The initial step involves the condensation of 4-bromoaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and vinyl groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include quinazolinone derivatives with oxidized phenyl or vinyl groups.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Quinazolinone derivatives are studied for their ability to inhibit various enzymes.

    Antimicrobial Activity: Potential use as antimicrobial agents.

Medicine

    Anticancer: Research into its potential as an anticancer agent due to its ability to interfere with cell proliferation.

    Anti-inflammatory: Possible applications in treating inflammatory diseases.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments.

    Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazolinone core can interact with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one
  • 3-(4-Methyl-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one

Uniqueness

The presence of the bromine atom in 3-(4-BROMOPHENYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can influence its reactivity and biological activity compared to its chloro or methyl analogs. The bromine atom can participate in unique substitution reactions and may enhance the compound’s ability to interact with biological targets.

Properties

Molecular Formula

C22H14BrN3O3

Molecular Weight

448.3 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C22H14BrN3O3/c23-16-8-12-17(13-9-16)25-21(24-20-4-2-1-3-19(20)22(25)27)14-7-15-5-10-18(11-6-15)26(28)29/h1-14H/b14-7+

InChI Key

ZYMRYDVRRRCPJF-VGOFMYFVSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br

Origin of Product

United States

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